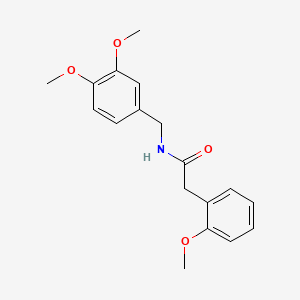
N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)acetamide, also known as DMBA, is a synthetic compound that has been found to have potential applications in scientific research. DMBA is a derivative of 2-aminoacetophenone and is structurally similar to other compounds that have been found to have pharmacological effects, such as N-(2-methoxybenzyl)-2-(2,6-dimethoxyphenyl)acetamide (MMDA) and N-(2-methoxybenzyl)-2-(2,5-dimethoxyphenyl)acetamide (MMDMA).
作用機序
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve modulation of the activity of neurotransmitter receptors in the brain. This compound has been found to act as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to some extent but not fully.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including changes in brain activity, alterations in behavior, and changes in physiological parameters such as heart rate and blood pressure. One study found that this compound can induce head-twitch behavior in mice, which is a characteristic response to hallucinogenic compounds that act on the 5-HT2A receptor.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)acetamide in lab experiments is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is that it is a synthetic compound that has not been extensively studied in humans, so its safety and potential side effects are not well understood.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)acetamide, including:
1. Further investigation into the mechanism of action of this compound and its effects on neurotransmitter receptors in the brain.
2. Studies to determine the safety and potential side effects of this compound in humans.
3. Exploration of the potential therapeutic applications of this compound, particularly in the treatment of psychiatric and neurological disorders.
4. Development of new synthetic compounds based on the structure of this compound that have improved pharmacological properties and fewer potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the serotonin 5-HT2A receptor and other neurotransmitter receptors, and has a range of biochemical and physiological effects. While this compound has some advantages for lab experiments, its safety and potential side effects are not well understood, and further research is needed to fully understand its potential applications.
合成法
The synthesis of N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)acetamide involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 2-methoxyphenylacetic acid, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained through crystallization and recrystallization.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. One study found that this compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have affinity for other serotonin receptor subtypes, as well as for the dopamine D2 receptor.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-7-5-4-6-14(15)11-18(20)19-12-13-8-9-16(22-2)17(10-13)23-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOCPTAXYFSTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5424602.png)
![2-[2-(4-morpholinyl)ethyl]-N-1-naphthyl-1-piperidinecarboxamide](/img/structure/B5424607.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5424623.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5424644.png)
![3-(butylthio)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424656.png)
![N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5424660.png)
![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424664.png)

![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5424689.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-phenylethyl)acetamide](/img/structure/B5424693.png)
![1-{1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5424700.png)
![1-[2-(2-furyl)-5-pyrimidinyl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5424708.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424714.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5424719.png)